molecular formula C15H21N3O B11729479 N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11729479
M. Wt: 259.35 g/mol
InChI Key: FBFAYBAVJXQZJH-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxybenzyl group attached to the nitrogen atom at position 1, a methyl group at position 4, and an isopropyl group at position 1 of the pyrazole ring. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzylamine with 4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxaldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Another approach involves the cyclization of appropriate precursors, such as 2-methoxybenzylhydrazine and 4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted pyrazole or benzyl derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
  • N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
  • N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-carboxamide

Uniqueness

N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity and potential for membrane permeability, while the isopropyl group may influence its steric interactions with molecular targets.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-7-5-6-8-14(13)19-4/h5-8,10-11H,9H2,1-4H3,(H,16,17)

InChI Key

FBFAYBAVJXQZJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2OC)C(C)C

Origin of Product

United States

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